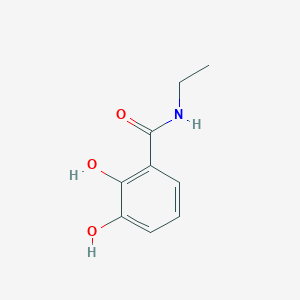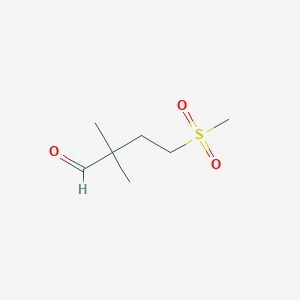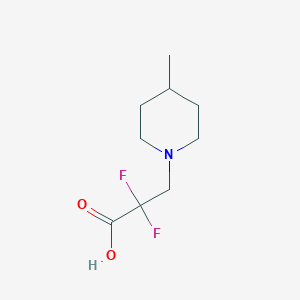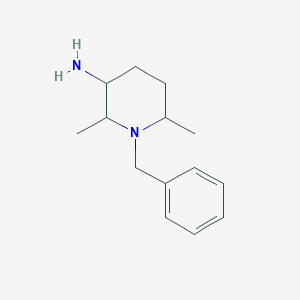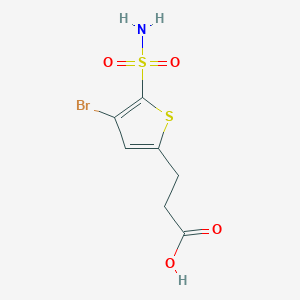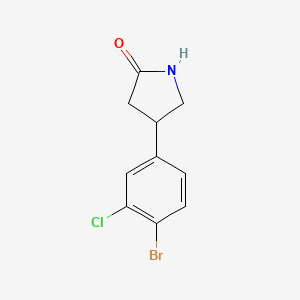
4-(4-Bromo-3-chlorophenyl)pyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Bromo-3-chlorophenyl)pyrrolidin-2-one is a chemical compound that belongs to the class of pyrrolidinones Pyrrolidinones are five-membered lactams that have significant importance in medicinal chemistry due to their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Bromo-3-chlorophenyl)pyrrolidin-2-one typically involves the reaction of 4-bromo-3-chloroaniline with a suitable pyrrolidinone precursor. One common method is the cyclization of N-substituted piperidines, which involves a domino process including the formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and ipso-oxidation . The reaction conditions often require specific oxidants and additives to achieve the desired selectivity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as amination and cyclization of functionalized acyclic substrates, oxidation of pyrrolidine derivatives, and ring expansion of β-lactams or cyclopropylamides .
Chemical Reactions Analysis
Types of Reactions
4-(4-Bromo-3-chlorophenyl)pyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: Conversion of the pyrrolidine ring to pyrrolidinone.
Reduction: Reduction of the carbonyl group to form secondary amines.
Substitution: Halogen substitution reactions involving the bromine and chlorine atoms on the phenyl ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reaction conditions typically involve controlled temperatures and solvents to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions include various substituted pyrrolidinones, secondary amines, and halogenated derivatives, depending on the specific reaction and conditions used.
Scientific Research Applications
4-(4-Bromo-3-chlorophenyl)pyrrolidin-2-one has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-(4-Bromo-3-chlorophenyl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its binding to enantioselective proteins, which can lead to different biological profiles depending on the stereoisomers and spatial orientation of substituents . The exact molecular targets and pathways involved may vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-(4-Bromo-3-chlorophenyl)pyrrolidin-2-one include other pyrrolidinone derivatives such as:
- Pyrrolidine-2-one
- Pyrrolidine-2,5-diones
- Prolinol
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. The presence of both bromine and chlorine atoms enhances its reactivity and potential for diverse applications in various fields.
Properties
Molecular Formula |
C10H9BrClNO |
|---|---|
Molecular Weight |
274.54 g/mol |
IUPAC Name |
4-(4-bromo-3-chlorophenyl)pyrrolidin-2-one |
InChI |
InChI=1S/C10H9BrClNO/c11-8-2-1-6(3-9(8)12)7-4-10(14)13-5-7/h1-3,7H,4-5H2,(H,13,14) |
InChI Key |
VLKWZHKONNRFFS-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CNC1=O)C2=CC(=C(C=C2)Br)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


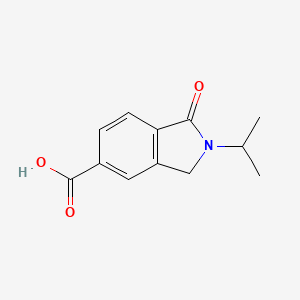
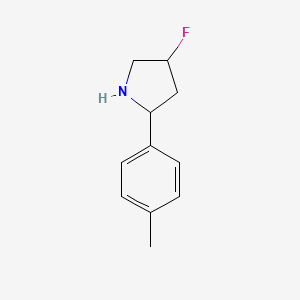
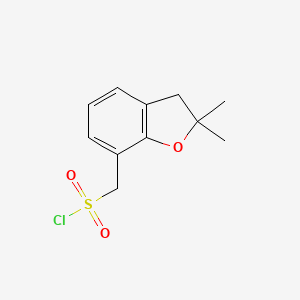


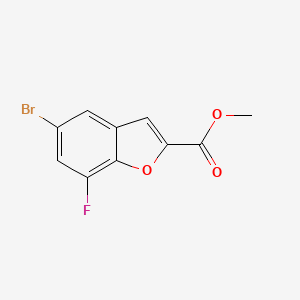
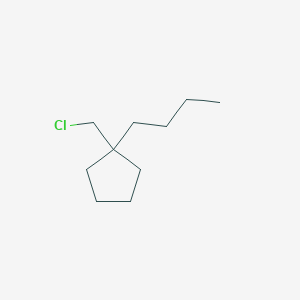
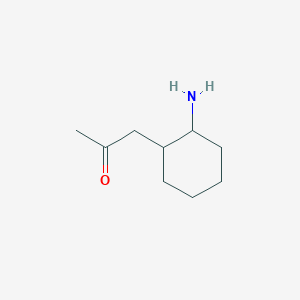
![2-(Aminomethyl)bicyclo[2.2.1]hept-5-en-2-ol hydrochloride](/img/structure/B13156092.png)
